4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid
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Overview
Description
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a prop-2-enoylcarbamothioylamino linkage, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with a suitable amine to form the corresponding Schiff base. This intermediate is then subjected to a Michael addition reaction with a thiourea derivative, followed by cyclization and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The benzoic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the chloro-nitrophenyl group but lacks the prop-2-enoylcarbamothioylamino linkage.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the chloro and benzoic acid moieties
Uniqueness
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
530152-72-8 |
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Molecular Formula |
C17H12ClN3O5S |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H12ClN3O5S/c18-13-7-1-10(9-14(13)21(25)26)2-8-15(22)20-17(27)19-12-5-3-11(4-6-12)16(23)24/h1-9H,(H,23,24)(H2,19,20,22,27) |
InChI Key |
QFEQIPGWCLLFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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